molecular formula C17H21N3O2 B2459510 N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide CAS No. 1014051-18-3

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B2459510
CAS No.: 1014051-18-3
M. Wt: 299.374
InChI Key: LNVRTIVIRHKHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide, also known by its CAS number 895256-54-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • IUPAC Name : N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in treating inflammatory diseases. For example, compounds with similar structures have been reported to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies indicated that pyrazole derivatives can exhibit activity against a range of bacteria and fungi. The mode of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity in Cell Lines

A study investigated the effects of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that this compound significantly inhibited cell proliferation at concentrations of 10 µM and above, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokine levels following treatment with the compound at dosages of 5 mg/kg body weight. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .

Research Findings Summary

Activity Mechanism Reference
AnticancerInduces apoptosis via PI3K/Akt pathway
Anti-inflammatoryInhibits COX-2 and pro-inflammatory cytokines
AntimicrobialDisrupts cell membranes

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(10-20-13(3)8-12(2)19-20)17(22)18-16-7-5-6-15(9-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVRTIVIRHKHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.